molecular formula C25H34N8O2 B12413337 Prmt5-IN-16

Prmt5-IN-16

Cat. No.: B12413337
M. Wt: 478.6 g/mol
InChI Key: BQIJTEQVQJHBAS-OAQYLSRUSA-N
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Description

Prmt5-IN-16 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins, which is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .

Scientific Research Applications

Prmt5-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and to develop new PRMT5 inhibitors.

    Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes such as gene expression and RNA splicing.

    Medicine: Investigated for its therapeutic potential in treating cancers, particularly those with overexpression of PRMT5. It has shown promise in preclinical studies for inhibiting tumor growth and enhancing the efficacy of other cancer therapies.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.

Mechanism of Action

Prmt5-IN-16 exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on target proteins, which is crucial for their function. By inhibiting PRMT5, this compound disrupts these methylation processes, leading to alterations in gene expression, RNA splicing, and other cellular functions. The molecular targets of this compound include histones and non-histone proteins involved in critical pathways such as DNA repair, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Prmt5-IN-16 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:

These compounds share the common goal of inhibiting PRMT5 but differ in their chemical structures, binding mechanisms, and therapeutic applications. This compound stands out for its unique scaffold and potential for further optimization in drug development .

Properties

Molecular Formula

C25H34N8O2

Molecular Weight

478.6 g/mol

IUPAC Name

1-[4-[[3-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]-1-methylpyrazolo[4,3-d]pyrimidin-7-yl]amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C25H34N8O2/c1-17(34)33-11-8-20(9-12-33)29-25-23-22(27-16-28-25)24(30-31(23)2)26-13-21(35)15-32-10-7-18-5-3-4-6-19(18)14-32/h3-6,16,20-21,35H,7-15H2,1-2H3,(H,26,30)(H,27,28,29)/t21-/m1/s1

InChI Key

BQIJTEQVQJHBAS-OAQYLSRUSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O)C

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NCC(CN4CCC5=CC=CC=C5C4)O)C

Origin of Product

United States

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